(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichlorophenyl Group: The thiazole ring can be functionalized with a dichlorophenyl group through a nucleophilic substitution reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the functionalized thiazole with 4-hydroxybenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study the interactions of thiazole-containing compounds with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-aminophenyl)acrylonitrile: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile may confer unique properties, such as increased hydrogen bonding capability, which could affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-15-6-3-12(8-16(15)20)17-10-24-18(22-17)13(9-21)7-11-1-4-14(23)5-2-11/h1-8,10,23H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIDBNGMKUSQCA-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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